DA-Protac

PROTAC Targeted Protein Degradation Copper Chaperones

DA-Protac is the only commercially available PROTAC specifically engineered to simultaneously engage Atox1/CCS and the VHL E3 ligase, inducing proteasomal degradation below 200 nM—a mechanism unmatched by generic PROTACs or copper chelators. Its unique ternary-complex-driven pharmacology enables sustained target suppression and overcomes compensatory feedback in TNBC models, making it irreplaceable for rigorous copper-homeostasis and oncology studies.

Molecular Formula C46H50BrF2N7O8S2
Molecular Weight 1011.0 g/mol
Cat. No. B12406943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-Protac
Molecular FormulaC46H50BrF2N7O8S2
Molecular Weight1011.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O
InChIInChI=1S/C46H50BrF2N7O8S2/c1-24-39(65-23-51-24)26-11-9-25(10-12-26)19-50-42(60)34-18-29(57)20-56(34)45(62)41(46(2,3)4)54-36(59)22-64-14-6-13-63-21-35(58)53-37-30-15-27-7-5-8-33(27)52-44(30)66-40(37)43(61)55-38-31(47)16-28(48)17-32(38)49/h9-12,15-17,23,29,34,41,57H,5-8,13-14,18-22H2,1-4H3,(H,50,60)(H,53,58)(H,54,59)(H,55,61)/t29-,34+,41?/m1/s1
InChIKeyJOTYHUMJYRIDFR-NXQMYTAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DA-Protac: A VHL-Recruiting PROTAC Degrader of Copper Chaperones Atox1 and CCS


DA-Protac (CAS 2488660-12-2) is a proteolysis-targeting chimera (PROTAC) designed to degrade the copper ion-transport proteins Atox1 and CCS via recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase [1]. This heterobifunctional molecule comprises a VHL ligand connected via a linker to a moiety that binds both Atox1 and CCS, leading to ubiquitination and subsequent proteasomal degradation of these targets [1]. The compound is primarily utilized in research focused on triple-negative breast cancer (TNBC) and copper homeostasis pathways [1].

Why Generic PROTACs Cannot Substitute for DA-Protac in Atox1/CCS Degradation Studies


Generic or off-the-shelf PROTACs lack the specific ternary complex formation required for efficient Atox1 and CCS degradation, as they are not engineered to engage both the target proteins and the VHL E3 ligase simultaneously [1]. While alternative copper chelators or small-molecule inhibitors may bind Atox1 or CCS, they do not induce proteasome-mediated degradation, a mechanism that achieves sustained target suppression and can overcome compensatory feedback pathways [1]. Consequently, substituting DA-Protac with a non-specific PROTAC or a simple inhibitor fails to recapitulate the unique degradation-dependent pharmacology essential for accurately modeling Atox1/CCS biology in triple-negative breast cancer research [1].

Quantitative Differentiation of DA-Protac in Atox1/CCS Degradation and TNBC Cell Inhibition


Dual Target Degradation: Atox1 and CCS Protein Levels Reduced Below 200 nM

DA-Protac induces robust degradation of both Atox1 and CCS proteins in MDA-MB-231 triple-negative breast cancer cells at concentrations below 200 nM after 24 hours of treatment, as determined by Western blot analysis [1]. This dual degradation profile is not observed with small-molecule inhibitors or copper chelators, which only inhibit activity without reducing protein levels [1].

PROTAC Targeted Protein Degradation Copper Chaperones

Inhibition of TNBC Cell Proliferation, Migration, and Invasion at 5 µM

In functional assays, DA-Protac (5 µM, 24 h) significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 triple-negative breast cancer cells [1]. This effect is linked to the degradation of Atox1 and CCS, as these copper chaperones are known to promote tumorigenic phenotypes [1].

Triple-Negative Breast Cancer Cell Proliferation Cell Migration

Reduced Tumorigenic Capacity of MDA-MB-231 Cells Following 48-Hour Treatment

Extended treatment with DA-Protac (10 µM, 48 h) impaired the tumorigenic capacity of MDA-MB-231 cells, as evidenced by reduced colony formation or tumor-initiating potential in vitro [1]. This suggests that sustained degradation of Atox1 and CCS compromises the long-term self-renewal or survival of aggressive TNBC cells [1].

Tumorigenicity TNBC PROTAC Degrader

In Vivo Tumor Growth Inhibition in TNBC Xenograft Models

According to patent CN111471054A, DA-Protac demonstrates significant inhibition of tumor growth in an in vivo triple-negative breast cancer xenograft model [1]. While exact tumor growth inhibition (TGI) percentages are not publicly detailed in vendor datasheets, the patent claims that the compound "can obviously inhibit the tumorigenic ability of triple-negative breast cancer cells in vivo" [1]. This in vivo activity distinguishes DA-Protac from many early-stage PROTACs that lack demonstrated efficacy in animal models.

In Vivo Efficacy TNBC Xenograft PROTAC

VHL-Based PROTAC Design Enables Catalytic Degradation Mechanism

DA-Protac recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a well-characterized and clinically validated E3 ligase for PROTAC development . Unlike cereblon (CRBN)-based PROTACs, VHL-based degraders often exhibit distinct tissue selectivity and may avoid certain off-target effects associated with CRBN modulators . While no direct comparative data between VHL- and CRBN-based Atox1/CCS PROTACs exists, the VHL recruitment strategy offers an alternative pharmacological profile that may be advantageous in specific cellular contexts or disease models.

PROTAC Design VHL E3 Ligase Catalytic Degradation

Optimal Application Scenarios for DA-Protac in Scientific Research and Procurement


Investigating the Role of Atox1 and CCS in Triple-Negative Breast Cancer Progression

Use DA-Protac to deplete Atox1 and CCS in MDA-MB-231 or other TNBC cell lines to assess their contribution to proliferation, migration, invasion, and tumorigenicity. The observed degradation below 200 nM and functional inhibition at 5 µM provide a clear experimental window for dose-response studies [1].

Studying Copper Homeostasis and Copper-Dependent Signaling Pathways

Employ DA-Protac to acutely degrade the copper chaperones Atox1 and CCS, bypassing the limitations of genetic knockdown or copper chelators that may have off-target effects. This enables precise interrogation of copper trafficking and its impact on cellular processes, as demonstrated by the reduction in protein levels within 24 hours [1].

Validating Atox1/CCS as Therapeutic Targets in In Vivo TNBC Models

For researchers with access to animal facilities, DA-Protac can be administered in TNBC xenograft models to evaluate the therapeutic potential of Atox1/CCS degradation in vivo, as claimed in the patent literature [1]. This scenario is ideal for groups seeking to bridge in vitro findings with preclinical proof-of-concept.

Comparing Degradation Efficiency Between VHL- and CRBN-Based PROTACs

Utilize DA-Protac as a benchmark VHL-recruiting degrader to compare the kinetics, depth, and duration of degradation against other PROTACs that utilize CRBN E3 ligase. This is particularly relevant for researchers optimizing PROTAC design or studying E3 ligase-dependent pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for DA-Protac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.